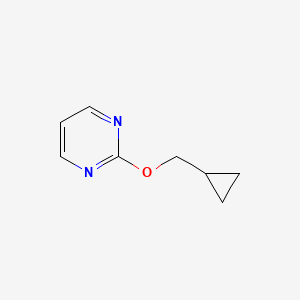

2-(Cyclopropylmethoxy)pyrimidine

Descripción general

Descripción

2-(Cyclopropylmethoxy)pyrimidine is a chemical compound of significant interest in various scientific fields It is a pyrimidine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyrimidine ring

Mecanismo De Acción

Target of Action

2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .

Result of Action

Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of this compound with biomolecules have not been reported yet.

Molecular Mechanism

Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of pyrimidine carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of pyrimidine react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in ether, sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium hydride (NaH) in DMF, potassium carbonate (K₂CO₃) in acetone.

Major Products:

Oxidation: Pyrimidine carboxylic acids.

Reduction: Pyrimidine alcohols and amines.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

2-(Cyclopropylmethoxy)pyrimidine is a pyrimidine derivative that is used in scientific research as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. It is also used in biology to study enzyme inhibitors and receptor modulators, which contributes to the development of new therapeutic agents, and in the production of specialty chemicals and materials, including polymers and coatings. Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis effects.

Scientific Research Applications

This compound, and its derivative this compound-5-carboxylic acid, are utilized in scientific research for their unique structure and reactivity. Some key applications include:

- Chemistry Both this compound and this compound-5-carboxylic acid serve as building blocks in the synthesis of complex molecules and novel drugs. this compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Biology this compound is employed in biochemical studies to investigate its interactions with biological molecules. It is also used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.

- Medicine this compound-5-carboxylic acid is explored for its potential therapeutic properties and as a precursor in drug development.

- Industry Both compounds are used in the production of various chemical products and materials. this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

This compound-5-carboxylic acid is a pyrimidine derivative with significant potential in medicinal chemistry. Characterized by its unique cyclopropylmethoxy group, it has garnered attention due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. The compound is believed to modulate enzymatic activity through competitive inhibition or allosteric modulation, although the precise molecular targets are still under investigation.

Case Studies

- Antimicrobial Activity Chlorine substitution of this compound enhances antimicrobial activity.

- Inflammation Model In vitro studies have been conducted using this compound in inflammation models.

Pyrimidine Derivatives as Selective COX-2 Inhibitors

Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory properties . In vitro tests were conducted to assess the ability of pyrimidine derivatives to inhibit COX-1 and COX-2 activity, inhibit the growth of lipopolysaccharide (LPS)-stimulated THP-1 (human leukemia monocytic) monocyte cells, and their impact on reactive oxygen species (ROS) levels in an inflammatory model . Among the tested pyrimidine derivatives, L1 and L2 showed high selectivity towards COX-2, outperforming piroxicam and achieving results comparable to meloxicam . In the sulforhodamine B (SRB) assay, L1 and L2 demonstrated dose-dependent inhibition of LPS-stimulated THP-1 cell growth . Additionally, ROS assays indicated that these compounds reduced free radical levels, confirming their antioxidant properties . Binding studies with albumin revealed that L1 and L2 formed stable complexes with HSA . These results suggest that these compounds could serve as a basis for further research into anti-inflammatory and anticancer drugs with reduced toxicity .

Other potential applications of pyrimidine derivatives

- Treatment of central nervous system disorders associated with phosphodiesterase 10 (PDE 10) .

- Treatment of neurological and psychiatric disorders, such as schizophrenia, psychosis .

- Potential use in inflammatory diseases such as rheumatoid arthritis .

- Research treatment trials for cancer, melanoma, lymphoma, glioblastoma and breast cancer .

- Anticancer agent.

- Anti-inflammatory, antimicrobial, antidiabetic, and osteogenic activity .

Comparación Con Compuestos Similares

2-(Cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

2-(Methoxymethyl)pyrimidine: Similar in structure but lacks the cyclopropyl group, resulting in different reactivity and biological activity.

2-(Cyclopropylmethoxy)pyrazine: Contains a pyrazine ring instead of pyrimidine, leading to variations in chemical properties and applications.

2-(Cyclopropylmethoxy)pyridine: Features a pyridine ring, which affects its electronic distribution and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(Cyclopropylmethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and potential therapeutic applications.

Target of Action:

this compound primarily interacts with various biological targets due to its structural characteristics. The cyclopropylmethoxy group enhances its binding affinity to specific receptors and enzymes involved in inflammatory and infectious processes.

Mode of Action:

The compound is believed to inhibit the expression and activity of inflammatory mediators, similar to other pyrimidine derivatives. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions characterized by excessive inflammatory responses.

Biochemical Pathways:

Pyrimidines play crucial roles in nucleic acid synthesis and cellular metabolism. They are integral components of DNA and RNA, influencing cellular functions such as replication and repair. The introduction of the cyclopropylmethoxy group may alter the interaction dynamics with biomolecules, potentially enhancing the compound's biological efficacy.

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, general trends observed in pyrimidine derivatives suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's lipophilicity due to the cyclopropyl group may enhance its bioavailability and tissue penetration.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects: Similar to other pyrimidines, it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: Preliminary studies suggest potential antibacterial and antiviral activities, although specific data on these effects are still emerging.

- Anticancer Potential: The compound's ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

Comparative Analysis

A comparison with other pyrimidine derivatives can provide insights into its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethoxy group | Anti-inflammatory, antimicrobial |

| 2-(Methoxymethyl)pyrimidine | Lacks cyclopropyl group | Similar anti-inflammatory effects |

| 5-Chloro-2-(cyclopropylmethoxy)pyrimidine | Chlorine substitution | Enhanced antimicrobial activity |

Case Studies

- Inflammation Model: In vitro studies demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antiviral Activity: A study evaluating the antiviral effects against influenza virus showed that treatment with this compound resulted in decreased viral titers in infected cell lines, suggesting its utility in antiviral therapy.

- Cancer Research: In xenograft models of breast cancer, administration of this compound led to reduced tumor growth compared to controls, highlighting its potential role as an anticancer agent .

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLCOASCFVTOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.